molecular formula C19H16O5 B590327 (R)-6-羟基华法林 CAS No. 63740-75-0

(R)-6-羟基华法林

货号: B590327
CAS 编号: 63740-75-0
分子量: 324.332
InChI 键: IQWPEJBUOJQPDE-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-6-Hydroxywarfarin is a chiral derivative of warfarin, a well-known anticoagulant. This compound is characterized by the presence of a hydroxyl group at the sixth position of the warfarin structure. Warfarin itself is widely used in medicine to prevent blood clots, and its derivatives, including ®-6-Hydroxywarfarin, are of significant interest in both clinical and research settings due to their unique biochemical properties.

科学研究应用

®-6-Hydroxywarfarin has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of warfarin.

    Biology: Investigated for its interactions with various enzymes and proteins involved in blood coagulation.

    Medicine: Explored for its potential as a more selective anticoagulant with fewer side effects compared to warfarin.

    Industry: Utilized in the development of new anticoagulant drugs and in the study of drug metabolism and interactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Hydroxywarfarin typically involves the hydroxylation of warfarin. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective hydroxylation at the sixth position.

Industrial Production Methods: In an industrial setting, the production of ®-6-Hydroxywarfarin may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

化学反应分析

Types of Reactions: ®-6-Hydroxywarfarin can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent warfarin structure.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of 6-oxo-warfarin.

    Reduction: Formation of warfarin.

    Substitution: Formation of 6-halogenated warfarin derivatives.

作用机制

The mechanism of action of ®-6-Hydroxywarfarin involves its interaction with vitamin K epoxide reductase, an enzyme crucial for the activation of clotting factors. By inhibiting this enzyme, ®-6-Hydroxywarfarin prevents the conversion of vitamin K epoxide to its active form, thereby reducing the synthesis of active clotting factors and exerting its anticoagulant effect.

相似化合物的比较

    Warfarin: The parent compound, widely used as an anticoagulant.

    S-Warfarin: The S-enantiomer of warfarin, which is more potent than the R-enantiomer.

    4-Hydroxywarfarin: Another hydroxylated derivative of warfarin.

Comparison:

    Potency: ®-6-Hydroxywarfarin is generally less potent than S-warfarin but may offer a better safety profile.

    Selectivity: The hydroxyl group at the sixth position may confer unique selectivity towards certain enzymes or pathways, potentially reducing side effects.

    Metabolism: The metabolic pathways of ®-6-Hydroxywarfarin may differ from those of other warfarin derivatives, affecting its pharmacokinetics and pharmacodynamics.

生物活性

(R)-6-Hydroxywarfarin is a significant metabolite of warfarin, a widely used anticoagulant. Understanding its biological activity is crucial for optimizing warfarin therapy and managing patient responses. This article delves into the metabolic pathways, pharmacological effects, and clinical implications of (R)-6-Hydroxywarfarin.

Metabolism of Warfarin and Its Hydroxy Derivatives

Warfarin exists as two enantiomers: (R)-warfarin and (S)-warfarin. The metabolism of these enantiomers occurs primarily through cytochrome P450 enzymes, particularly CYP2C9, CYP1A2, and CYP2C19.

  • Metabolic Pathways :
    • (R)-Warfarin : Primarily metabolized by CYP1A2 to produce (R)-6-hydroxywarfarin, along with other metabolites like (R)-7-hydroxywarfarin and (R)-8-hydroxywarfarin. The formation of these metabolites is crucial as they are less pharmacologically active than the parent compound.
    • (S)-Warfarin : Mainly hydroxylated by CYP2C9 to form (S)-6- and (S)-7-hydroxywarfarin, which also contribute to the drug's anticoagulant effect but differ in their potency compared to (R)-warfarin .

Table 1: Metabolites of Warfarin

MetaboliteEnzymeActivity Level
(R)-6-HydroxywarfarinCYP1A2Low
(R)-7-HydroxywarfarinCYP1A2Low
(R)-8-HydroxywarfarinCYP2C19Low
(S)-6-HydroxywarfarinCYP2C9Moderate
(S)-7-HydroxywarfarinCYP2C9Moderate

Pharmacological Implications

The biological activity of (R)-6-hydroxywarfarin is characterized by its role in modulating the anticoagulant effects of warfarin. Although it is a metabolite with reduced activity compared to the parent compound, it plays a significant role in determining the overall pharmacokinetics and pharmacodynamics of warfarin therapy.

Case Studies

  • Patient Response Variability :
    A study highlighted the variability in patient responses to warfarin therapy attributed to genetic polymorphisms in the cytochrome P450 enzyme system. Individuals with certain genetic variants exhibited altered metabolism rates for both enantiomers, influencing the levels of (R)-6-hydroxywarfarin and subsequently affecting anticoagulation outcomes .
  • Drug Interactions :
    Clinical observations have shown that concurrent administration of other medications can influence the metabolism of warfarin and its hydroxy derivatives. For instance, drugs that inhibit CYP1A2 or CYP2C19 can lead to increased levels of active warfarin, while those that induce these enzymes may enhance the formation of (R)-6-hydroxywarfarin, thereby reducing anticoagulant efficacy .

属性

IUPAC Name

4,6-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWPEJBUOJQPDE-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716459
Record name 4,6-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63740-75-0
Record name 6-Hydroxywarfarin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXYWARFARIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H8AEG6204
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the significance of (R)-6-Hydroxywarfarin in warfarin metabolism?

A1: (R)-6-Hydroxywarfarin is a major metabolite of (R)-warfarin, which itself is one enantiomer of the racemic drug warfarin. Warfarin is metabolized by cytochrome P450 enzymes into various hydroxylated metabolites, including (R)-6-Hydroxywarfarin. Understanding the formation and clearance of this metabolite is crucial because it provides insights into the overall metabolism and elimination of warfarin from the body.

Q2: How does cimetidine affect the formation of (R)-6-Hydroxywarfarin?

A: Research indicates that cimetidine, a histamine H2-receptor antagonist, can selectively inhibit the formation of (R)-6-Hydroxywarfarin. A study involving healthy volunteers demonstrated that chronic administration of cimetidine significantly inhibited the formation clearance of (R)-6-Hydroxywarfarin []. This suggests that cimetidine may interfere with the specific cytochrome P450 enzymes responsible for this metabolic pathway.

Q3: Does diltiazem also influence (R)-6-Hydroxywarfarin clearance?

A: Yes, similar to cimetidine, diltiazem has also been shown to impact (R)-6-Hydroxywarfarin clearance. A study investigating the interaction between diltiazem and warfarin in humans found that diltiazem selectively decreased the clearance of (R)-6-Hydroxywarfarin []. This inhibition was regiospecific, as it did not significantly affect the clearance of other (R)-warfarin metabolites like (R)-7-Hydroxywarfarin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。